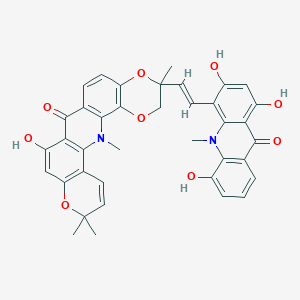
Glycobismine F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycobismine F, also known as this compound, is a useful research compound. Its molecular formula is C38H32N2O9 and its molecular weight is 660.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Osteoarthritis Treatment
Glycobismine F has been studied for its effectiveness in treating osteoarthritis (OA). Research indicates that glucosamine derivatives can provide symptomatic relief by modulating inflammatory pathways and promoting cartilage regeneration.
| Study | Population | Treatment | Outcome |
|---|---|---|---|
| Fransen et al., 2015 | 151 OA patients | Glucosamine sulfate | Reduced pain by 8.6% (WOMAC index) |
| Kwoh et al., 2014 | 103 OA patients | Glucosamine | Improved pain scores significantly |
Anti-Viral Properties
Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2.
- Binding Affinity : In silico studies demonstrated that this compound binds effectively to the NSP3-PLpro protease of SARS-CoV-2, suggesting it may inhibit viral replication through this mechanism .
- Molecular Dynamics Simulations : Molecular dynamics simulations indicated that this compound maintains stable interactions with key residues in NSP3-PLpro, supporting its potential as a therapeutic agent against COVID-19 .
Clinical Trials for Osteoarthritis
A notable clinical trial conducted in Belgium assessed the long-term effects of glucosamine sulfate on knee OA over three years. Participants receiving glucosamine reported significant reductions in pain and improved joint function compared to placebo groups . Although direct trials on this compound are lacking, the promising results from glucosamine suggest similar potential.
In Silico Screening for Antiviral Activity
A comprehensive study involving molecular docking and screening of various compounds identified this compound as a promising candidate against SARS-CoV-2. The compound's ability to form multiple interactions with viral proteins indicates its potential as an antiviral drug .
Propriétés
Numéro CAS |
740811-80-7 |
|---|---|
Formule moléculaire |
C38H32N2O9 |
Poids moléculaire |
660.7 g/mol |
Nom IUPAC |
15-hydroxy-2,7,19,19-tetramethyl-7-[(E)-2-(1,3,5-trihydroxy-10-methyl-9-oxoacridin-4-yl)ethenyl]-5,8,18-trioxa-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),10,15,17(22),20-heptaen-13-one |
InChI |
InChI=1S/C38H32N2O9/c1-37(2)13-11-19-27(48-37)16-25(44)29-32(19)40(5)33-21(35(29)46)9-10-26-36(33)47-17-38(3,49-26)14-12-18-23(42)15-24(43)28-31(18)39(4)30-20(34(28)45)7-6-8-22(30)41/h6-16,41-44H,17H2,1-5H3/b14-12+ |
Clé InChI |
PAUHEDRJXMTAAA-WYMLVPIESA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC5=C4OCC(O5)(C)C=CC6=C7C(=C(C=C6O)O)C(=O)C8=C(N7C)C(=CC=C8)O)C)O)C |
SMILES isomérique |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC5=C4OCC(O5)(C)/C=C/C6=C7C(=C(C=C6O)O)C(=O)C8=C(N7C)C(=CC=C8)O)C)O)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC5=C4OCC(O5)(C)C=CC6=C7C(=C(C=C6O)O)C(=O)C8=C(N7C)C(=CC=C8)O)C)O)C |
Synonymes |
glycobismine F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















